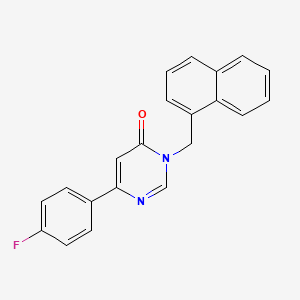
4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been explored for their potential as enzyme inhibitors, receptor antagonists, and modulators, with implications in treating various diseases and conditions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds. For instance, N-(4-methoxybenzyl)-o-benzenedisulfonimide, a related compound, was prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine in dichloromethane . Similarly, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide involved a multi-step process starting from 4-(diethylamino)benzaldehyde and p-toluidine . These methods highlight the versatility and adaptability of the synthetic routes for creating a wide array of sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with potential for isomerism and conformational diversity. For example, N-(4-Methoxyphenyl)benzenesulfonamide exhibited a disordered benzene ring in its crystal structure, with two components twisted at an angle to each other . The dihedral angles between the methoxybenzene group and the disordered benzene ring components were significant, indicating the potential for steric interactions that could influence the compound's biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including benzylation of alcohols and phenols, as seen with N-(4-methoxybenzyl)-o-benzenedisulfonimide . The reactivity of these compounds can be tailored by substituents on the phenyl rings, which can affect the electron density and steric hindrance around the sulfonamide group, influencing the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the presence of methoxy groups can increase the lipophilicity of the compound, potentially affecting its solubility and permeability across biological membranes . The crystal structures of related compounds have revealed the presence of intermolecular hydrogen bonding and C-H...π interactions, which can contribute to the stability and solubility of the compounds . Additionally, the sulfonamide group is a key functional group that can engage in hydrogen bonding, affecting the compound's physical properties and reactivity.
Scientific Research Applications
Photosensitizers for Photodynamic Therapy
- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
- Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potential antibacterial properties against Escherichia coli. These compounds were found to be effective inhibitors, highlighting their potential as less cytotoxic therapeutic agents (Abbasi et al., 2019).
Molecular Structures and Interactions
- The study of non-radical vs stable radical of pyridazine-sulfonamide aminophenol type compounds by Chatterjee et al. (2022) focused on the spectroscopic characterization and structural confirmation of these compounds. Their work provides insights into the molecular structures and potential applications in chemical research (Chatterjee et al., 2022).
Crystal Structure and Assembly
- The effect of an additional methylene group on the conformation and assembly of two arylsulfonamide para-alkoxychalcone hybrids was explored by de Castro et al. (2013). Their findings shed light on how minor structural changes can significantly impact the molecular conformation and crystal packing of such compounds (de Castro et al., 2013).
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-24-18-8-4-3-7-17(18)21-27(22,23)16-13-11-15(12-14-16)26-20-10-6-5-9-19(20)25-2/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGYUTCZPSHXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)